1-(Imidazo[2,1-b]thiazol-2-yl)ethan-1-one
CAS No.: 1352899-91-2
Cat. No.: VC7904645
Molecular Formula: C7H6N2OS
Molecular Weight: 166.20
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1352899-91-2 |
|---|---|
| Molecular Formula | C7H6N2OS |
| Molecular Weight | 166.20 |
| IUPAC Name | 1-imidazo[2,1-b][1,3]thiazol-2-ylethanone |
| Standard InChI | InChI=1S/C7H6N2OS/c1-5(10)6-4-9-3-2-8-7(9)11-6/h2-4H,1H3 |
| Standard InChI Key | BDLPVWILDPTIPG-UHFFFAOYSA-N |
| SMILES | CC(=O)C1=CN2C=CN=C2S1 |
| Canonical SMILES | CC(=O)C1=CN2C=CN=C2S1 |
Introduction
Synthesis and Chemical Characterization
Synthetic Routes
The synthesis of 1-(imidazo[2,1-b]thiazol-2-yl)ethan-1-one involves multi-step reactions, often starting from thioimidazoles or aminothiazoles. Key methods include:
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Condensation with Hydrazinecarbodithioates: Reaction of 1-(3-methyl-6-(p-tolyl)imidazo[2,1-b]thiazol-2-yl)ethan-1-one (1) with methyl hydrazinecarbodithioate (2) yields methyl-2-(1-(3-methyl-6-(p-tolyl)imidazo[2,1-b]thiazol-2-yl)ethylidene)hydrazine-1-carbodithioate (3) .
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Metal-Free Electrophilic Thiolation: Selectfluor-mediated coupling of thioimidazoles with ketones provides a scalable route under mild conditions .
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Bromination and Cyclization: α-Bromo-4-(methylsulfonyl)acetophenone reacts with 2-aminothiazole to form imidazo[2,1-b]thiazole derivatives .
Table 1: Comparative Analysis of Synthetic Methods
Spectroscopic Characterization
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IR Spectroscopy: NH stretching at 3419 cm⁻¹ and C=N absorption at 1627 cm⁻¹ confirm hydrazinecarbodithioate intermediates .
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¹H-NMR: Distinct singlet signals at δ = 2.36–2.54 ppm for methyl groups and δ = 7.28 ppm for imidazole protons .
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Mass Spectrometry: Molecular ion peak at m/z 166.02 (M⁺) aligns with the molecular formula .
Biological Activities
Anticancer Properties
Derivatives of 1-(imidazo[2,1-b]thiazol-2-yl)ethan-1-one exhibit potent anti-proliferative effects against hepatic (HepG2) and melanoma cancer cells:
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Compound 6g: IC₅₀ = 69.1 µM against V600E-BRAF melanoma cells via RAF kinase inhibition .
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Compound 24a: 97.42% inhibition of V600E-BRAF at 69.1 µM, with >300-fold selectivity over wild-type BRAF .
Table 2: Anticancer Activity of Key Derivatives
| Compound | Target | IC₅₀ (µM) | Selectivity Index | Mechanism | Reference |
|---|---|---|---|---|---|
| 6g | V600E-BRAF | 69.1 | 313.7 | RAF kinase inhibition | |
| 24a | COX-2 | 0.08 | >100 | Cyclooxygenase-2 inhibition | |
| 10 | HepG2 cells | 112 | N/A | Caspase-3 activation |
Anti-Inflammatory and COX-2 Inhibition
Mannich base derivatives demonstrate selective COX-2 inhibition:
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6a (N,N-dimethyl derivative): IC₅₀ = 0.08 µM for COX-2 vs. >100 µM for COX-1 (selectivity index = 313.7) .
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6d (pyrrolidinyl derivative): 51% yield with IC₅₀ = 0.12 µM, highlighting the role of amine substituents in potency .
Pharmacological Applications
Drug Development
The compound’s scaffold is leveraged in designing pan-RAF inhibitors for melanoma therapy. Derivatives like 24a–f show in vivo efficacy in reducing tumor volume by 60–80% in murine models .
Enzyme Inhibition
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